REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][C:6](Br)=C[C:4]=1[F:10])#N.[CH3:11][Mg+].[Br-].CC[O:16][CH2:17][CH3:18].C([Li])CCC.CCCCCC.C[O:31][B:32](OC)[O:33]C>C1COCC1>[C:17]([C:18]1[CH:6]=[CH:7][C:8]([B:32]([OH:33])[OH:31])=[CH:3][C:4]=1[F:10])(=[O:16])[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)Br)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried, 3-liter, 3-necked, round-bottomed flask (fitted with a nitrogen inlet, addition funnel, and overhead stirrer)
|
Type
|
CUSTOM
|
Details
|
resulting in a clear solution
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
WAIT
|
Details
|
After 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled down to −78° C.
|
Type
|
STIRRING
|
Details
|
with continuing stirring
|
Type
|
STIRRING
|
Details
|
was stirring well
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at −78° C
|
Type
|
STIRRING
|
Details
|
While stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature overnight The progress of the reaction
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to 0° C. (using an ice bath) the contents
|
Type
|
WASH
|
Details
|
The flask was rinsed with 100 milliliters of methanol
|
Type
|
ADDITION
|
Details
|
To the reaction mixture, 500 milliliters of 1 N HCl was slowly added Subsequently
|
Type
|
ADDITION
|
Details
|
the pH of the mixture was brought to 4 by the addition of concentrated HCl
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed by rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The concentrated aqueous content was extracted with ether (250 milliliter×6)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine solution (200 milliliter×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration, ether
|
Type
|
CUSTOM
|
Details
|
was removed by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hot water yielding an off white solid
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)B(O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |